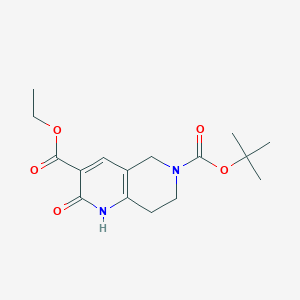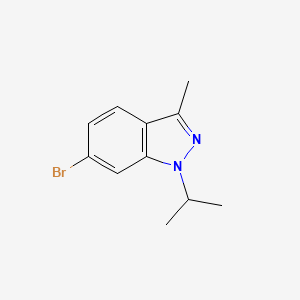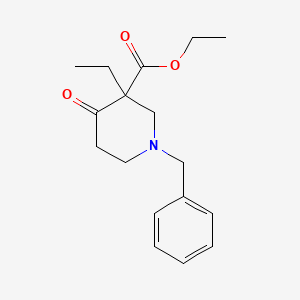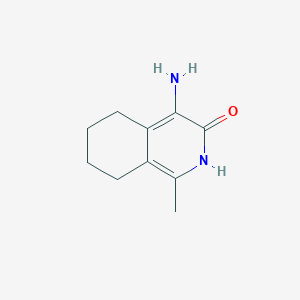
4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a nitro precursor followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, isoquinolinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
作用機序
The mechanism of action for 4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
1-methyl-3(2H)-Isoquinolinone: A similar compound without the amino group.
Uniqueness
4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone is unique due to the presence of the amino group and the tetrahydro structure, which may confer specific biological activities and chemical reactivity.
特性
CAS番号 |
143708-27-4 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
4-amino-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H14N2O/c1-6-7-4-2-3-5-8(7)9(11)10(13)12-6/h2-5,11H2,1H3,(H,12,13) |
InChIキー |
JNKKPSMOJOTOKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCCC2=C(C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


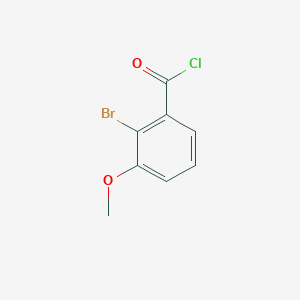
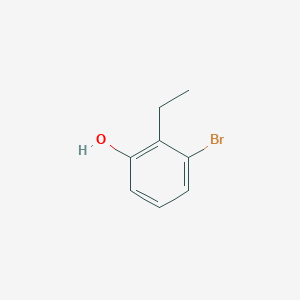
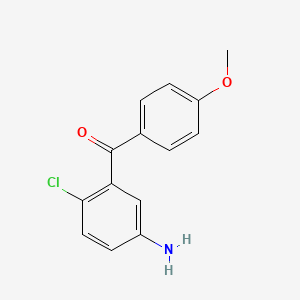

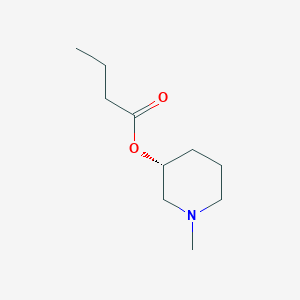
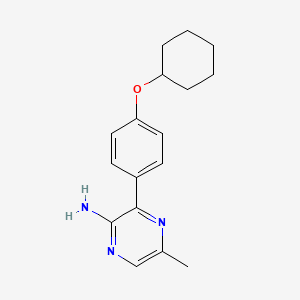
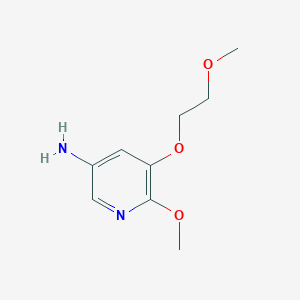

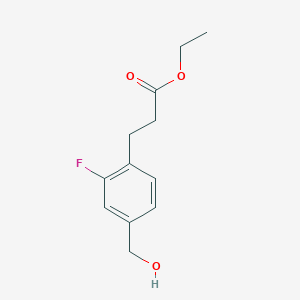
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
